3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-3-10(4-6-12)8-11-2-1-7-17-9-11;/h3-6,11,17H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILVOZHONFMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589978 | |
| Record name | 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745817-31-6 | |
| Record name | 3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Route
The synthesis of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride generally follows a multi-step process:
- Starting Material Selection : The process begins with commercially available piperidine or its derivatives.
- Functionalization : The piperidine ring is functionalized at the nitrogen atom to introduce a benzyl group containing a trifluoromethyl substituent.
- Hydrochloride Formation : The final product is converted into its hydrochloride salt to enhance stability and solubility.
Step-by-Step Synthesis
Step 1: Preparation of Benzyl Intermediate
- Reagents : 4-(Trifluoromethyl)benzyl chloride or bromide is commonly used as the benzylating agent.
- Reaction Conditions :
- Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile.
- Catalyst/Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
- Procedure : The piperidine reacts with the benzyl halide under reflux conditions to form the intermediate.
Step 2: Purification
- The intermediate is purified using column chromatography or recrystallization to remove unreacted starting materials and by-products.
Step 3: Hydrochloride Salt Formation
- Reagents : Hydrochloric acid (HCl) gas or an aqueous HCl solution.
- Procedure : The free base form of the compound is treated with HCl to yield the hydrochloride salt.
- Purification : The product is isolated by filtration and dried under vacuum.
Optimized Reaction Conditions
Table 1: Reaction Parameters for Benzylation Step
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | Reflux (~40–60°C) |
| Molar Ratio | Piperidine:Benzyl Halide = 1:1.2 |
| Catalyst/Base | Sodium hydride (NaH) or K2CO3 |
| Reaction Time | 6–8 hours |
Analysis of Preparation Methods
Key Considerations
- Reagent Purity : High-purity reagents are essential to minimize side reactions.
- Reaction Monitoring : Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor reaction progress.
- Yield Optimization : Using excess benzyl halide ensures complete conversion but may require additional purification steps.
Challenges
- The trifluoromethyl group can make the benzyl halide less reactive, requiring optimized reaction conditions.
- Handling HCl gas for salt formation requires proper safety protocols due to its corrosive nature.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the trifluoromethyl group .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzyl piperidine derivatives .
Scientific Research Applications
Pharmaceutical Development
Role as a Building Block
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its piperidine structure is particularly valuable for creating drugs that modulate neurotransmitter systems, which are essential for treating conditions such as depression and anxiety .
Case Study: Monoacylglycerol Lipase Inhibitors
Research has highlighted the efficacy of benzylpiperidine derivatives, including this compound, as reversible monoacylglycerol lipase inhibitors. These compounds have shown improved potency and selectivity in inhibiting the enzyme responsible for metabolizing endocannabinoids, making them potential candidates for treating pain and inflammation .
Neurotransmitter Modulation
Impact on Neurotransmitter Systems
The compound is actively used in studies aimed at understanding neurotransmitter systems. Its ability to influence neurotransmitter release and reuptake mechanisms makes it a valuable tool for researchers exploring therapeutic options for mood disorders .
Research Findings
In a study focusing on the inhibition of monoacylglycerol lipase (MAGL), it was found that the presence of the trifluoromethyl group significantly enhanced the inhibitory activity of certain derivatives. For instance, modifications to the structure led to compounds with IC50 values as low as 2.0 nM, indicating strong potential for clinical applications in neuropharmacology .
Material Science
Enhanced Properties for Advanced Materials
The trifluoromethyl group contributes to improved thermal and chemical stability, making this compound suitable for developing advanced materials. Its unique properties allow it to be integrated into polymers and other materials that require enhanced durability and resistance to degradation .
Biochemical Assays
Use in Drug Screening
this compound is employed in various biochemical assays to evaluate the efficacy of potential drug candidates. Its role in screening compounds that interact with specific receptors is critical for identifying new therapeutic agents .
Example of Application in Assays
In studies assessing the interaction of new compounds with receptors involved in neurotransmission, this piperidine derivative has been used as a standard reference material to calibrate assays and validate results, ensuring reliable data collection during drug development processes .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. This interaction can modulate various biological processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
a) 4-[4-(Trifluoromethyl)benzyl]piperidine Hydrochloride
- CAS No.: 193357-81-2
- Molecular Formula : C₁₃H₁₇ClF₃N (identical to the 3-substituted isomer)
- Key Difference : The benzyl group is attached to the 4-position of the piperidine ring instead of the 3-position.
- Impact :
b) 4-[[3-(Trifluoromethyl)phenyl]methyl]piperidine Hydrochloride
- CAS No.: 37581-28-5
- Key Difference : The -CF₃ group is at the meta position (3-position) of the benzyl ring.
- Impact: Reduced steric hindrance compared to para-substituted analogs.
Substituent Variations
a) 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine Hydrochloride
- CAS No.: sc-348991 (Santa Cruz Biotechnology)
- Molecular Formula : C₁₄H₁₉ClF₃N
- Key Difference : An ethyl linker (-CH₂CH₂-) separates the phenyl and piperidine rings.
- Impact :
b) 4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride
- CAS No.: 337912-66-0
- Molecular Formula: C₁₂H₁₅ClF₃NO
- Key Difference: Phenoxy group (-O-) replaces the benzyl group.
- Impact: Introduction of an oxygen atom enhances hydrogen-bonding capacity.
Functional Group Replacements
a) 4-(3,4-Dichlorobenzyl)piperidine Hydrochloride
- CAS No.: 1171138-69-4
- Molecular Formula : C₁₂H₁₆Cl₃N
- Key Difference : Chlorine atoms replace the -CF₃ group.
- Impact: Increased polarity and reduced metabolic stability due to chlorine’s electronegativity. Potential for different toxicity profiles .
b) 4-(3-Methoxyphenyl)piperidine Hydrochloride
Comparative Data Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Lipophilicity (logP)* |
|---|---|---|---|---|---|
| 3-[4-(Trifluoromethyl)benzyl]piperidine HCl | 745817-31-6 | C₁₃H₁₇ClF₃N | 279.73 | -CF₃ (para) | High (~3.5) |
| 4-[4-(Trifluoromethyl)benzyl]piperidine HCl | 193357-81-2 | C₁₃H₁₇ClF₃N | 279.73 | -CF₃ (para, 4-position) | High (~3.5) |
| 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine HCl | sc-348991 | C₁₄H₁₉ClF₃N | 293.76 | -CF₃ with ethyl linker | Moderate (~2.8) |
| 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl | 337912-66-0 | C₁₂H₁₅ClF₃NO | 281.70 | Phenoxy -CF₃ | Moderate (~2.0) |
| 4-(3,4-Dichlorobenzyl)piperidine HCl | 1171138-69-4 | C₁₂H₁₆Cl₃N | 272.62 | -Cl (3,4-di-substituted) | High (~3.2) |
| 4-(3-Methoxyphenyl)piperidine HCl | 325808-20-6 | C₁₂H₁₈ClNO | 227.73 | -OCH₃ | Low (~1.5) |
Research Implications
- Drug Design: The -CF₃ group’s lipophilicity makes 3-[4-(Trifluoromethyl)benzyl]piperidine HCl a candidate for CNS drugs, while analogs with polar groups (e.g., phenoxy) may target peripheral receptors .
- Metabolism : Trifluoromethylated compounds often exhibit slower oxidative metabolism compared to chlorinated or methoxylated analogs, prolonging half-life .
- Toxicity : Chlorinated derivatives (e.g., 4-(3,4-Dichlorobenzyl)piperidine HCl) may pose higher hepatotoxicity risks due to reactive metabolite formation .
Biological Activity
3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacological research. Its unique chemical structure, characterized by a piperidine core and a trifluoromethyl-substituted benzyl group, contributes to its diverse biological activities. This article explores its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted at the 4-position with a benzyl group that has a trifluoromethyl substituent. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.
Chemical Formula
- Molecular Formula : CHFN·HCl
- Molecular Weight : 273.71 g/mol
1. Pharmacological Applications
This compound is primarily utilized in:
- Pharmaceutical Development : It serves as a building block for synthesizing drugs aimed at treating neurological disorders due to its ability to modulate neurotransmitter systems .
- Neurotransmitter Modulation : The compound has been investigated for its potential effects on serotonin and dopamine receptors, which are crucial in treating conditions such as depression and anxiety .
- Analgesic Properties : Recent studies have indicated that derivatives of this compound exhibit potent analgesic effects in animal models, suggesting potential applications in pain management .
The biological activity of this compound is largely attributed to its interactions with various molecular targets:
- Inhibition of Monoacylglycerol Lipase (MAGL) : Research has shown that derivatives can act as reversible inhibitors of MAGL, an enzyme involved in endocannabinoid metabolism. This inhibition leads to increased levels of 2-arachidonoylglycerol, which may contribute to analgesic and anti-inflammatory effects .
- Receptor Binding : The compound exhibits affinity for several receptors, including serotonin (5-HT) and dopamine receptors. For instance, one study reported that modifications to the piperidine structure could enhance selectivity for specific receptor subtypes, potentially reducing side effects associated with traditional antipsychotics .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that derivatives of this compound showed IC values in the low micromolar range for MAGL inhibition, indicating strong potential as therapeutic agents for pain management and inflammation .
- Another investigation highlighted that certain analogs exhibited significant antiproliferative activity against human breast cancer cells, suggesting their utility in oncology .
Q & A
Q. What are the recommended synthetic routes for 3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common synthetic route involves nucleophilic substitution between a piperidine precursor (e.g., 4-bromopiperidine hydrochloride) and 4-(trifluoromethyl)benzyl bromide in the presence of a base like triethylamine. Reaction optimization includes:
- Temperature control : Maintaining 0–5°C during initial mixing to minimize side reactions (e.g., oxidation of the trifluoromethyl group) .
- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness .
- Purification : Column chromatography (silica gel, eluent: 5–10% methanol in dichloroethane) or recrystallization from ethanol/water mixtures achieves >95% purity .
Q. How should researchers characterize the structural and chemical stability of this compound under varying storage conditions?
- Methodological Answer :
- Stability testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Structural integrity : Use H/C NMR (DMSO-) to confirm absence of decomposition products (e.g., free piperidine or benzyl alcohol derivatives) .
- Storage recommendations : Store in airtight containers at –20°C, protected from light and moisture to prevent hydrolysis of the hydrochloride salt .
Q. What spectroscopic and chromatographic techniques are most effective for purity assessment?
- Methodological Answer :
- HPLC-MS : Use a C18 column with ESI+ ionization to detect impurities (e.g., unreacted benzyl bromide or piperidine precursors) at ppm levels .
- Elemental analysis : Confirm stoichiometry (CHClFN) with ≤0.3% deviation .
- TGA/DSC : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethylbenzyl group on biological activity?
- Methodological Answer :
- Analog synthesis : Replace the trifluoromethyl group with -CH, -Cl, or -CFCF to compare receptor binding (e.g., serotonin reuptake inhibition assays) .
- Computational modeling : Perform docking studies (AutoDock Vina) using crystallographic data of target receptors (e.g., sigma-1 or 5-HT transporters) to analyze steric/electronic effects .
- In vitro assays : Measure IC values in HEK293 cells transfected with target receptors, normalizing to control compounds like paroxetine .
Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess validated?
- Methodological Answer :
- Chiral resolution : Use preparative HPLC with a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to isolate enantiomers .
- Validation : Polarimetry ([α] at 589 nm) and chiral GC (Cyclodex-B column) confirm ≥99% enantiomeric excess .
- Biological relevance : Test separated enantiomers in receptor-binding assays to identify active stereoisomers .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure oral bioavailability in rodent models (plasma T, C) and compare with in vitro permeability (Caco-2 assay) .
- Metabolite screening : Use LC-QTOF to identify hepatic metabolites (e.g., N-dealkylation products) that may reduce efficacy .
- Blood-brain barrier (BBB) penetration : Assess via in situ perfusion models or PAMPA-BBB to optimize dosing regimens .
Q. What analytical methods are recommended for validating impurity profiles in batch synthesis?
- Methodological Answer :
- Forced degradation : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% HO) conditions, then quantify degradation products via UPLC-PDA .
- ICH compliance : Follow Q3A(R2) guidelines for reporting thresholds (e.g., ≤0.10% for unidentified impurities) .
- Reference standards : Use certified materials (e.g., 4-(trifluoromethyl)benzonitrile) to calibrate impurity detection .
Q. How should researchers design experiments to resolve contradictory literature data on reaction mechanisms involving this compound?
- Methodological Answer :
- Mechanistic probes : Use isotopic labeling (e.g., O in piperidine) to track reaction pathways in nucleophilic substitutions .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .
- Computational validation : Compare DFT-calculated activation energies (Gaussian 16) with experimental data to reconcile discrepancies .
Q. What safety protocols are critical for handling this compound in large-scale reactions?
- Methodological Answer :
- PPE requirements : Wear nitrile gloves, chemical goggles, and Tyvek suits to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis to mitigate inhalation risks .
- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
